2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol
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Overview
Description
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol is a complex organic compound characterized by multiple phenylmethoxy groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dichloromethane to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where phenylmethoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol involves its interaction with specific molecular targets. The phenylmethoxy groups allow the compound to bind to hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol: Similar compounds include other piperidine derivatives with different substituents.
Phenylmethoxy-substituted piperidines: These compounds share structural similarities but differ in the number and position of phenylmethoxy groups.
Uniqueness
The uniqueness of (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol lies in its specific stereochemistry and the arrangement of phenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C36H41NO5 |
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Molecular Weight |
567.7 g/mol |
IUPAC Name |
2-[3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C36H41NO5/c38-22-21-37-23-34(40-25-30-15-7-2-8-16-30)36(42-27-32-19-11-4-12-20-32)35(41-26-31-17-9-3-10-18-31)33(37)28-39-24-29-13-5-1-6-14-29/h1-20,33-36,38H,21-28H2 |
InChI Key |
RMELSKYSYAAZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(N1CCO)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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